molecular formula C20H22N6O B7146772 N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B7146772
M. Wt: 362.4 g/mol
InChI Key: UNLROTHLWPOEBR-UHFFFAOYSA-N
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Description

N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-10-13-26(24-15)18-7-3-2-6-16(18)14-21-20(27)17-8-9-19(23-22-17)25-11-4-5-12-25/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLROTHLWPOEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2CNC(=O)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. The reaction conditions often include the use of solvents like dichloromethane and methanol, and catalysts such as SnCl2 and NaOAc .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, benzyl chloride, and heteroaryl chloride in solvents like THF and CH2Cl2 . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-di(pyrazol-1-yl)pyridine
  • 2,6-di(3-methylpyrazol-1-yl)pyridine
  • N-[[2-(4-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Uniqueness

N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

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